4-BROMO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a phenyl group, a thiadiazole ring, and a piperidinosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Sulfonylation: The piperidinosulfonyl group can be introduced by reacting the intermediate compound with piperidine and a sulfonyl chloride derivative.
Amidation: The final step involves the formation of the benzamide linkage through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the phenyl group.
Reduction: Reduction reactions could target the bromine atom or the sulfonyl group.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential as a pharmacophore. The presence of the thiadiazole ring and the piperidinosulfonyl group suggests possible interactions with biological targets.
Medicine
Medicinally, the compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring and the piperidinosulfonyl group could play key roles in binding to molecular targets and influencing signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N~1~-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the piperidinosulfonyl group, which may affect its biological activity.
N~1~-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(piperidinosulfonyl)benzamide: Lacks the bromine atom, potentially altering its reactivity in substitution reactions.
Uniqueness
The presence of both the bromine atom and the piperidinosulfonyl group in 4-BROMO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE makes it unique
Properties
Molecular Formula |
C20H19BrN4O3S2 |
---|---|
Molecular Weight |
507.4g/mol |
IUPAC Name |
4-bromo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H19BrN4O3S2/c21-16-10-9-15(13-17(16)30(27,28)25-11-5-2-6-12-25)18(26)22-20-24-23-19(29-20)14-7-3-1-4-8-14/h1,3-4,7-10,13H,2,5-6,11-12H2,(H,22,24,26) |
InChI Key |
SFGPTWWAKLTHNA-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)Br |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.